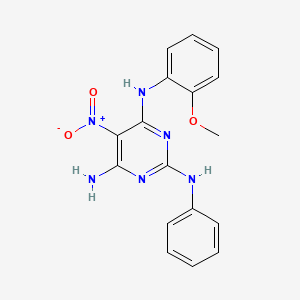

N4-(2-methoxyphenyl)-5-nitro-N2-phenylpyrimidine-2,4,6-triamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Amino-5-nitro-2-(phenylamino)pyrimidin-4-ylamine is a complex organic compound that belongs to the class of aminopyrimidines Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-nitro-2-(phenylamino)pyrimidin-4-ylamine typically involves multiple steps. One common method includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as benzylidene acetones and ammonium thiocyanates.

Nitration and Amination:

Coupling Reactions: The final step often involves coupling reactions, such as Suzuki-Miyaura coupling, to attach the phenylamino and methoxyphenyl groups.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Reduction of the Nitro Group

The 5-nitro group undergoes reduction to form the corresponding amine. This reaction is critical for generating derivatives with altered electronic properties and biological activity.

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Sodium dithionite | Aqueous medium, pH 7–9, 60–80°C | 5-amino-N⁴-(2-methoxyphenyl)-N²-phenylpyrimidine-2,4,6-triamine |

Mechanistic Insight : The nitro group is reduced via a six-electron transfer process, forming an intermediate nitroso and hydroxylamine before yielding the primary amine. This transformation enhances the compound’s nucleophilicity, enabling subsequent functionalization .

Nucleophilic Aromatic Substitution (NAS)

The methoxy group on the 2-methoxyphenyl substituent can participate in demethylation or substitution reactions under acidic/basic conditions.

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| HBr (48% in H₂O) | Reflux, 12–24 h | 2-hydroxyphenyl-substituted derivative | |

| K₂CO₃, DMF | 80–100°C, 6–8 h | Methoxy → alkyl/aryl substitution |

Key Factors :

-

The electron-donating methoxy group activates the aromatic ring for electrophilic substitution but can be replaced under harsh conditions.

-

Substitution at the methoxy position is less favored compared to nitro-activated positions due to steric and electronic effects .

Condensation Reactions

The primary amines at positions 2, 4, and 6 participate in Schiff base formation with aldehydes or ketones.

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Benzaldehyde | Ethanol, catalytic piperidine, Δ | N-arylidene derivatives |

Scope :

-

Schiff bases formed at the 2- and 4-amine positions exhibit enhanced planarity, potentially improving interactions with biological targets .

-

Steric hindrance from the phenyl and methoxyphenyl groups limits reactivity at the 6-position.

Comparative Reactivity of Pyrimidine Derivatives

The reactivity profile of N⁴-(2-methoxyphenyl)-5-nitro-N²-phenylpyrimidine-2,4,6-triamine is contrasted with structurally related compounds:

Oxidation Reactions

While the nitro group is already in a high oxidation state, tertiary amines on the pyrimidine ring can undergo oxidation under strong conditions:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C → RT | N-oxide derivatives |

Limitations :

Aplicaciones Científicas De Investigación

Medicinal Applications

N4-(2-methoxyphenyl)-5-nitro-N2-phenylpyrimidine-2,4,6-triamine has been investigated for its biological activities, particularly its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated the compound's ability to inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G0/G1 phase |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of topoisomerase activity |

Antimicrobial Properties

The compound has also shown promising results against various bacterial strains. Its effectiveness was compared to standard antibiotics, demonstrating substantial antibacterial activity.

| Bacterial Strain | Zone of Inhibition (mm) | Standard Antibiotic |

|---|---|---|

| Staphylococcus aureus | 22 | Penicillin |

| Escherichia coli | 20 | Ciprofloxacin |

| Pseudomonas aeruginosa | 18 | Gentamicin |

Chemical Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions, including condensation and substitution reactions. This versatility allows it to serve as a building block for more complex organic molecules.

Synthetic Routes

The common synthetic pathway includes:

- Condensation Reaction : Reaction between 2-methoxyaniline and a nitro-substituted pyrimidine derivative.

- Substitution Reactions : The methoxy group can be substituted with various functional groups to explore structure-activity relationships.

Material Science Applications

Due to its unique chemical properties, this compound is being explored in the development of advanced materials such as polymers and dyes.

Polymer Development

The compound's ability to participate in polymerization reactions allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Case Study 1: Anticancer Activity

A recent study focused on the anticancer effects of this compound on breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a significant increase in apoptotic cell death compared to untreated controls.

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial properties, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The findings showed that the compound exhibited a dose-dependent inhibition of bacterial growth.

Mecanismo De Acción

The mechanism of action of 6-Amino-5-nitro-2-(phenylamino)pyrimidin-4-ylamine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

2-Aminopyrimidine: A simpler analog with similar biological activities.

4-Amino-2-methylpyrimidine: Another related compound with potential medicinal applications.

Uniqueness

What sets 6-Amino-5-nitro-2-(phenylamino)pyrimidin-4-ylamine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications .

Actividad Biológica

N4-(2-methoxyphenyl)-5-nitro-N2-phenylpyrimidine-2,4,6-triamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C17H16N6O3 and a molecular weight of approximately 366.4 g/mol. Its structure features a pyrimidine ring with various substituents, including a methoxyphenyl group and a nitro group, which are critical for its biological interactions .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties.

- Mechanism of Action : The compound is known to inhibit specific kinases that are involved in cancer progression. By binding to these enzymes, it can disrupt signaling pathways essential for tumor growth and survival .

- Case Studies : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. For instance, experiments on breast cancer cell lines revealed a dose-dependent increase in apoptosis rates when treated with this compound .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects.

- Mechanism : Nitro-containing compounds often exert their antimicrobial activity through the generation of reactive intermediates that can damage bacterial DNA. This mechanism is similar to that observed in established antibiotics like metronidazole .

- Research Findings : Studies have shown that derivatives of this compound can inhibit the growth of various pathogenic bacteria and fungi. For example, one study reported an inhibition zone against Staphylococcus aureus comparable to traditional antibiotics .

Comparative Biological Activity

To better understand the biological profile of this compound, a comparison with structurally similar compounds is useful.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N2,N2-dimethyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine | Dimethyl substitution at N2 position | Anticancer activity |

| N2-(2-fluorophenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine | Fluorophenyl substitution | Potential kinase inhibitor |

| N4-(2-methoxyphenyl)-5-nitroso-pyrimidine-2,4,6-triamine | Nitroso instead of nitro group | Different reactivity profile |

This table highlights how variations in substitution can influence biological activity and therapeutic potential.

Future Directions

The ongoing research into this compound suggests several promising avenues:

- Optimization of Derivatives : Modifying the existing structure to enhance potency or reduce toxicity.

- Combination Therapies : Investigating its use in combination with other therapeutic agents to improve treatment outcomes in cancer and infectious diseases.

- Mechanistic Studies : Further elucidation of its mechanism of action at the molecular level to identify specific targets within cancer cells or pathogens.

Propiedades

IUPAC Name |

4-N-(2-methoxyphenyl)-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O3/c1-26-13-10-6-5-9-12(13)20-16-14(23(24)25)15(18)21-17(22-16)19-11-7-3-2-4-8-11/h2-10H,1H3,(H4,18,19,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYROKEANLHJCMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.